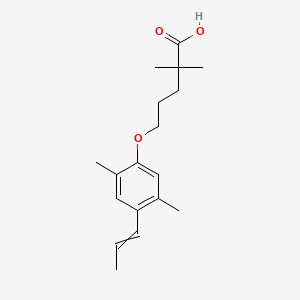
4-(1-Propenyl) Gemfibrozil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Propenyl) Gemfibrozil is a useful research compound. Its molecular formula is C18H26O3 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(1-Propenyl) Gemfibrozil is a derivative of the well-known lipid-lowering agent, Gemfibrozil, which is primarily utilized for the management of hyperlipidemia. This compound has garnered attention due to its potential biological activities and therapeutic implications, particularly in lipid metabolism and related disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its propenyl group attached to the Gemfibrozil backbone. This structural modification may influence its pharmacokinetic properties and biological activity compared to its parent compound.
Lipid-Lowering Activity
Similar to Gemfibrozil, this compound exhibits significant lipid-lowering effects. Research indicates that it can effectively reduce triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol. These effects are particularly beneficial for patients with type IV and V hyperlipidemia, where triglyceride levels are markedly elevated.
The primary mechanism through which this compound exerts its lipid-lowering effects involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. Activation of these receptors leads to enhanced fatty acid oxidation and reduced hepatic triglyceride production, contributing to improved lipid profiles in patients.
Animal Studies
Animal studies have demonstrated the biological activity of Gemfibrozil derivatives in reducing lipid accumulation in various models. For example, in a study involving mice treated with high doses of Gemfibrozil, there was a notable reduction in hepatocellular adenomas and carcinomas, suggesting a potential protective effect against liver tumors associated with lipid dysregulation . The implications for this compound could be significant, warranting further investigation into its long-term effects on liver health.
Comparative Analysis of Biological Activities
| Compound | Lipid-Lowering Effect | Mechanism of Action | Notable Findings |
|---|---|---|---|
| Gemfibrozil | Significant | PPAR-alpha activation | Reduces triglycerides; increases HDL |
| This compound | Expected | Similar to Gemfibrozil | Potentially similar efficacy; requires further study |
Adverse Effects and Considerations
While both Gemfibrozil and its derivative may offer therapeutic benefits, they are also associated with adverse effects such as gastrointestinal disturbances, myopathy, and liver enzyme abnormalities . Ongoing monitoring in clinical settings is essential to mitigate these risks.
Propriétés
IUPAC Name |
5-(2,5-dimethyl-4-prop-1-enylphenoxy)-2,2-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-6-8-15-11-14(3)16(12-13(15)2)21-10-7-9-18(4,5)17(19)20/h6,8,11-12H,7,9-10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXHPOXWIJOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C=C(C(=C1)C)OCCCC(C)(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500904-61-0 |
Source


|
| Record name | 5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500904610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














